2-Methylpyrazine

Description

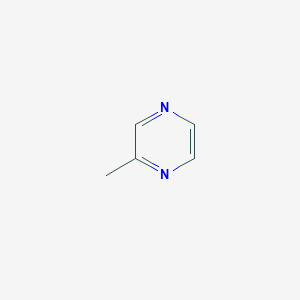

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWHJQAVHZEVTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047620 |

Source

|

| Record name | 2-Methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour |

Source

|

| Record name | 2-Methylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 761.00 mm Hg |

Source

|

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.033 |

Source

|

| Record name | 2-Methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-08-0 |

Source

|

| Record name | Methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC6500U9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29 °C |

Source

|

| Record name | Methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylpyrazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrazine (CAS No: 109-08-0) is a heterocyclic aromatic organic compound that plays a significant role as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It is also widely recognized as a key flavoring agent in the food and fragrance industries, imparting nutty, roasted, and cocoa-like aromas.[1][3][4] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectroscopic data of 2-Methylpyrazine, tailored for professionals in research and development.

Chemical Properties and Structure

2-Methylpyrazine, also known by its IUPAC name 2-methylpyrazine, is a colorless to pale yellow liquid at room temperature.[5][6][7] It is a member of the pyrazine (B50134) class of compounds, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[8][9] The presence of a methyl group at the second position of the pyrazine ring is a defining feature of its structure.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylpyrazine is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₆N₂ | [1][10][11] |

| Molecular Weight | 94.11 g/mol | [1][10][11] |

| CAS Number | 109-08-0 | [1][10][11] |

| IUPAC Name | 2-methylpyrazine | [6] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Boiling Point | 135-137 °C at 761 mmHg | [1][6] |

| Melting Point | -29 °C | [4][6] |

| Density | 1.03 g/mL at 25 °C | [4][12] |

| Solubility | Fully miscible with water; soluble in common organic solvents. | [4][5][13] |

| Refractive Index | n20/D 1.504 | [11][14] |

| Flash Point | 50 °C (122 °F) - closed cup | |

| pKa | 1.45 at 27 °C | [13][15] |

Chemical Structure

The structure of 2-Methylpyrazine consists of a pyrazine ring with a methyl group substituent.

Caption: Chemical structure of 2-Methylpyrazine.

Synthesis of 2-Methylpyrazine

The industrial synthesis of 2-Methylpyrazine is primarily achieved through the vapor-phase catalytic cyclocondensation of ethylenediamine (B42938) (ED) and propylene (B89431) glycol (PG).[16][17] This reaction is typically carried out at elevated temperatures over a solid catalyst.

General Experimental Protocol

The following is a generalized experimental protocol based on common synthesis routes. Specific conditions may vary depending on the catalyst and equipment used.

Materials:

-

Ethylenediamine (ED)

-

Propylene glycol (PG)

-

Deionized water

-

Solid catalyst (e.g., nano-sized mixed metal oxide, Cr-promoted Cu-Zn/Al₂O₃)[5][17]

-

Inert gas (e.g., Nitrogen)

-

Hydrogen (for catalyst reduction)

Equipment:

-

Fixed-bed quartz tube microreactor

-

Syringe pump

-

Gas flow controllers

-

Temperature controller and furnace

-

Condenser and collection flask

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation and Activation: The solid catalyst is crushed and sieved to the desired particle size (e.g., 198-245 μm).[5] The catalyst is then packed into the fixed-bed reactor and typically reduced in a stream of hydrogen at an elevated temperature (e.g., 400 °C) for a specified period (e.g., 2 hours).[5]

-

Reactant Feed Preparation: An aqueous solution of ethylenediamine and propylene glycol is prepared, often in a 1:1 molar ratio, and may be diluted with deionized water.[5]

-

Reaction: The reactor is heated to the desired reaction temperature (e.g., 380-723 K).[5][16] The liquid reactant mixture is then fed into the reactor at a controlled rate using a syringe pump.[5] An inert gas, such as nitrogen, is simultaneously introduced as a carrier or dilution gas.[5]

-

Product Collection and Analysis: The reaction products exit the reactor in the gas phase and are passed through a condenser to liquefy the products, which are then collected. The composition of the product mixture is analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity to 2-Methylpyrazine.[18]

Caption: General workflow for the synthesis of 2-Methylpyrazine.

Spectroscopic Data

The structural elucidation and purity assessment of 2-Methylpyrazine are routinely performed using various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-Methylpyrazine typically shows a prominent molecular ion peak (M+) corresponding to its molecular weight.

-

Electron Ionization (EI-MS): The mass spectrum obtained by EI-MS shows a base peak at m/z 94.0, corresponding to the molecular ion [C₅H₆N₂]⁺. Other significant fragments are observed at m/z 67.0 and 40.0.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylpyrazine exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

-

Key IR Absorptions: The FTIR spectrum of 2-Methylpyrazine would typically show C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyrazine ring, and various bending vibrations.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of 2-Methylpyrazine.

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum of 2-Methylpyrazine in deuterated chloroform (B151607) typically shows three signals: a singlet for the methyl protons and three signals in the aromatic region for the three protons on the pyrazine ring.[19]

Applications

2-Methylpyrazine is a valuable compound with a broad range of applications across several industries.

-

Flavor and Fragrance: It is a widely used flavoring agent in food products, imparting nutty, roasted, cocoa, and meaty flavors.[1][4][20] It is found in products such as coffee, peanuts, and red peppers.[4][6]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][5] Notably, it is a precursor for the production of pyrazinamide, a first-line medication for the treatment of tuberculosis.[5][16]

-

Agrochemicals: 2-Methylpyrazine is utilized in the formulation of pesticides and herbicides.[1][2]

-

Research: In laboratory settings, it is used in studies related to neurobiology and sensory perception.[1] It is also employed as a ligand in the synthesis of coordination polymers and fluorescent complexes.

Safety and Handling

2-Methylpyrazine is classified as a flammable liquid and is harmful if swallowed.[12][21]

-

Precautions: When handling 2-Methylpyrazine, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[21][22] Keep away from heat, sparks, open flames, and other ignition sources.[21][23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][21]

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methylpyrazine. For more detailed information on specific applications or analytical procedures, consulting the cited literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-methyl pyrazine, 109-08-0 [thegoodscentscompany.com]

- 4. 2-Methylpyrazine | 109-08-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpyrazine - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 2-Methylpyrazine | 109-08-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. 2-Methylpyrazine = 99 109-08-0 [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jnfuturechemical.com [jnfuturechemical.com]

- 14. 2-Methylpyrazine = 99 109-08-0 [sigmaaldrich.com]

- 15. 2-Methylpyrazine(109-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ias.ac.in [ias.ac.in]

- 18. mdpi.com [mdpi.com]

- 19. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 20. perfumerflavorist.com [perfumerflavorist.com]

- 21. synerzine.com [synerzine.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. fishersci.com [fishersci.com]

The Ubiquitous Nutty Note: A Technical Guide to 2-Methylpyrazine in Food

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-methylpyrazine, a key aroma compound, in various food products. Valued for its characteristic nutty, roasted, and cocoa-like aroma, 2-methylpyrazine is a significant contributor to the flavor profile of many thermally processed and fermented foods. This document provides a comprehensive overview of its formation pathways, quantitative distribution in different food matrices, and detailed analytical methodologies for its detection and quantification.

Introduction to 2-Methylpyrazine

2-Methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family.[1] It is a potent flavor agent, imparting desirable roasted and nutty notes to a wide array of food products, including coffee, cocoa, peanuts, and baked goods.[2] Its presence is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[3] Additionally, microbial activity during fermentation can also contribute to the formation of 2-methylpyrazine.[3]

Formation Pathways of 2-Methylpyrazine

The generation of 2-methylpyrazine in food is predominantly attributed to two key pathways: the Maillard reaction and microbial biosynthesis.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the color and flavor development of cooked foods. The formation of pyrazines, including 2-methylpyrazine, is a significant outcome of this reaction. The general mechanism involves the condensation of an amino acid with a reducing sugar, followed by a cascade of reactions including rearrangements, degradations, and polymerizations.[4]

The formation of 2-methylpyrazine specifically involves the reaction of α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143) (derived from sugar degradation), with an amino acid, leading to the formation of α-aminocarbonyl intermediates. Two of these intermediates then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic 2-methylpyrazine.[5]

Microbial Biosynthesis

Certain microorganisms, particularly bacteria of the Bacillus genus, are capable of producing pyrazines during fermentation. Bacillus subtilis, for instance, has been shown to synthesize various alkylpyrazines, including 2-methylpyrazine.[6] The biosynthetic pathway often involves the metabolism of amino acids. For example, the synthesis of 2,5-dimethylpyrazine (B89654) in B. subtilis utilizes L-threonine as a precursor, which is converted to aminoacetone, a key intermediate.[7][8] While the specific enzymatic steps for 2-methylpyrazine are less defined, it is understood to involve the condensation of intermediates derived from amino acid and sugar metabolism.[9][10]

Quantitative Occurrence of 2-Methylpyrazine in Food

The concentration of 2-methylpyrazine varies significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and fermentation duration. The following table summarizes the reported concentrations of 2-methylpyrazine in various food products.

| Food Product | Concentration Range | Reference(s) |

| Coffee (Roasted Beans) | 82.1 - 211.6 mg/kg (total pyrazines) | [11][12] |

| 2-Methylpyrazine is often the most abundant | [11] | |

| Cocoa (Roasted Beans) | Varies significantly with fermentation and roasting | [3] |

| Peanuts (Roasted) | Present as a key aroma compound | [13] |

| Roasted Meats | ||

| - Roast Beef | ~400 ppm (in flavor preparations) | [14] |

| - Roast Chicken | ~60 ppm (in flavor preparations) | [14] |

| - Bacon | ~100 ppm (in flavor preparations) | [14] |

| - Ham | ~50 ppm (in flavor preparations) | [14] |

| - Lamb | ~100-400 ppm (in flavor preparations) | [14] |

| - Pork | ~100 ppm (in flavor preparations) | [14] |

| Fermented Dairy Products | Generally low, but can be present in cheese | [15][16] |

| Bread (Crust) | Present, formed during baking | [3][17] |

Experimental Protocols for the Analysis of 2-Methylpyrazine

The analysis of 2-methylpyrazine in food is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and the complexity of food matrices. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and highly effective for extracting volatile and semi-volatile compounds.

General Experimental Workflow

Detailed Protocol for HS-SPME-GC-MS Analysis of 2-Methylpyrazine in Coffee Beans

This protocol provides a detailed methodology for the extraction and quantification of 2-methylpyrazine in roasted coffee beans.

1. Materials and Equipment:

-

Roasted coffee beans

-

Grinder

-

Headspace vials (20 mL) with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

SPME manual holder or autosampler

-

Heating block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

2-Methylpyrazine standard for quantification

-

Internal standard (e.g., 2-methyl-d3-pyrazine)

2. Sample Preparation:

-

Grind the roasted coffee beans to a uniform powder.

-

Accurately weigh approximately 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Add an appropriate amount of the internal standard solution.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

3. HS-SPME Procedure:

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[18]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately insert it into the GC injector port for thermal desorption.

4. GC-MS Analysis:

-

Injector: Set to a temperature of 250-270°C for thermal desorption of the analytes from the SPME fiber. Operate in splitless mode for a defined period (e.g., 2-5 minutes).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[19]

-

Oven Temperature Program:

-

Mass Spectrometer:

5. Quantification:

-

Identify 2-methylpyrazine based on its retention time and mass spectrum by comparison with a pure standard.

-

Quantify the concentration of 2-methylpyrazine using a calibration curve prepared with standard solutions and normalized to the internal standard.

Conclusion

2-Methylpyrazine is a crucial flavor compound that significantly influences the sensory perception of a wide range of thermally processed and fermented foods. Its formation through the Maillard reaction and microbial biosynthesis is a complex process influenced by various factors. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for its identification and quantification. A thorough understanding of the occurrence and formation of 2-methylpyrazine is essential for food scientists in optimizing processing conditions to achieve desired flavor profiles and for researchers investigating the impact of dietary compounds on human health.

References

- 1. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl pyrazine, 109-08-0 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. perfumerflavorist.com [perfumerflavorist.com]

- 15. Frontiers | Factors Influencing Biogenic Amines Accumulation in Dairy Products [frontiersin.org]

- 16. Volatilomics-Based Microbiome Evaluation of Fermented Dairy by Prototypic Headspace-Gas Chromatography–High-Temperature Ion Mobility Spectrometry (HS-GC-HTIMS) and Non-Negative Matrix Factorization (NNMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methylpyrazine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. Among the myriad of flavor compounds generated, pyrazines are of paramount importance, imparting characteristic roasted, nutty, and toasted aromas to a wide variety of foods and beverages. This technical guide delves into the core of pyrazine (B50134) formation, with a specific focus on 2-methylpyrazine, a key contributor to the desirable sensory profiles of many cooked food products. This document provides an in-depth analysis of its formation pathways, quantitative data on its generation under various conditions, and detailed experimental protocols for its analysis.

Formation Pathways of 2-Methylpyrazine

The formation of 2-methylpyrazine is intricately linked to the Strecker degradation of amino acids, a critical step within the broader Maillard reaction network. The primary pathway involves the reaction of an α-dicarbonyl compound, formed from sugar degradation, with an amino acid.

The generally accepted mechanism for pyrazine formation involves the condensation of α-aminocarbonyl intermediates.[1] Specifically for 2-methylpyrazine, the reaction of an α-dicarbonyl with an amino acid such as alanine (B10760859) is a key route. The Strecker degradation of alanine produces acetaldehyde (B116499) and an α-aminoketone. Two molecules of an α-aminocarbonyl compound can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine. The specific substitution pattern on the pyrazine ring is determined by the nature of the precursor amino acids and the intermediate carbonyl compounds.

// Nodes ReducingSugar [label="Reducing Sugar\n(e.g., Glucose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AminoAcid [label="Amino Acid\n(e.g., Alanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amadori [label="Amadori/Heyns\nProducts", fillcolor="#FBBC05", fontcolor="#202124"]; Dicarbonyl [label="α-Dicarbonyls\n(e.g., Glyoxal)", fillcolor="#FBBC05", fontcolor="#202124"]; StreckerAldehyde [label="Strecker Aldehyde\n(e.g., Acetaldehyde)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminoketone [label="α-Aminocarbonyl\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylpyrazine [label="2-Methylpyrazine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ReducingSugar -> Amadori [label="Condensation"]; AminoAcid -> Amadori; Amadori -> Dicarbonyl [label="Degradation"]; Dicarbonyl -> StreckerAldehyde [label="Strecker Degradation", dir=both]; AminoAcid -> StreckerAldehyde; Dicarbonyl -> Aminoketone [dir=both]; AminoAcid -> Aminoketone; Aminoketone -> Dihydropyrazine [label="Condensation (x2)"]; Dihydropyrazine -> Methylpyrazine [label="Oxidation"]; } dot Caption: Formation pathway of 2-methylpyrazine via the Maillard reaction.

Quantitative Analysis of 2-Methylpyrazine Formation

The yield of 2-methylpyrazine is significantly influenced by various factors, including the type of amino acid and reducing sugar, temperature, pH, and reaction time. The following tables summarize quantitative data from model system studies.

Table 1: Formation of Pyrazines from Different Amino Acids in a Glucose Model System

| Amino Acid | Methylpyrazine | 2,5-Dimethylpyrazine (B89654) | 2,6-Dimethylpyrazine | Total Pyrazines |

| Glutamic Acid | High | Low | Low | Moderate |

| Lysine | Low | High | High | High |

| Alanine | Low | High | Low | Moderate |

| Glutamine | Moderate | High | High | High |

| Data adapted from a study on pyrazine generation from mixed amino acids.[1] The terms "High", "Moderate", and "Low" are relative comparisons within this specific study. |

Table 2: Quantitative Yield of 2-Methylpyrazine in a Lysine-Glucose Solid Model System

| Temperature (°C) | Reaction Time (min) | 2-Methylpyrazine Concentration (µg/g) |

| 80 | 60 | ~1.5 |

| 100 | 60 | ~4.0 |

| 120 | 60 | ~8.5 |

| Data extrapolated from kinetic studies on 2-methylpyrazine and 2,5-dimethylpyrazine formation.[2][3] |

Table 3: Effect of Dipeptides on Pyrazine Formation in a Glucose Model System at 140°C for 90 min

| Amino Compound | 2-Methylpyrazine (µg/g) | 2,5(6)-Dimethylpyrazine (µg/g) | Total Pyrazines (µg/g) |

| Arg-Lys | 0.52 | 1.63 | 13.12 |

| His-Lys | 0.43 | 1.41 | 5.54 |

| Control (Arg + Lys) | 0.22 | 0.69 | - |

| Control (His + Lys) | 0.22 | 0.61 | - |

| Data from a study on the effects of lysine-containing dipeptides on pyrazine formation.[4] |

Experimental Protocols

The accurate quantification of 2-methylpyrazine in complex food matrices or model systems necessitates robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like pyrazines.

-

Apparatus:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

For solid samples, add a specific volume of saturated NaCl solution to aid in the release of volatiles.

-

Add an internal standard solution (e.g., 2-ethyl-3-methylpyrazine (B101031) in methanol) for accurate quantification.

-

Seal the vial tightly with the cap and septum.

-

Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

-

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Identification: Based on comparison of retention times and mass spectra with authentic standards and reference libraries (e.g., NIST).

-

Quantification: Based on the peak area ratio of the target analyte to the internal standard.

-

Conclusion

2-Methylpyrazine is a vital aroma compound formed during the Maillard reaction, significantly contributing to the desirable flavor profiles of a vast array of food products. Its formation is a complex process influenced by a multitude of factors, with the Strecker degradation of specific amino acids being a critical pathway. Understanding the mechanisms of its formation and the impact of processing conditions is crucial for the food industry in controlling and optimizing flavor development. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of 2-methylpyrazine, enabling researchers and quality control professionals to effectively monitor and modulate its presence in various matrices. This knowledge is not only pivotal for the food and flavor industries but also holds relevance for pharmaceutical and drug development professionals studying the complex interactions of molecules in biological and chemical systems.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biosynthesis of 2-Methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-methylpyrazine, a significant heterocyclic compound. The document details the key precursors, proposed enzymatic transformations, and relevant quantitative data from microbial production. Furthermore, it includes detailed experimental protocols for the analysis of 2-methylpyrazine and visual diagrams to illustrate the metabolic pathways and experimental workflows.

Introduction

2-Methylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty and roasted aroma. It is a key flavor component in a variety of foods and beverages, including coffee, roasted nuts, and baked goods. Beyond its role in flavor chemistry, 2-methylpyrazine and its derivatives are of interest to the pharmaceutical industry as scaffolds for the synthesis of various bioactive molecules. While chemical synthesis routes are well-established, there is a growing interest in understanding and harnessing the natural biosynthetic pathways for the sustainable production of 2-methylpyrazine. This guide focuses on the microbial biosynthesis of this compound.

Proposed Biosynthesis Pathway of 2-Methylpyrazine

The biosynthesis of 2-methylpyrazine in microorganisms is not as fully elucidated as that of other alkylpyrazines, such as 2,5-dimethylpyrazine. However, based on isotopic labeling studies and analysis of microbial cultures, a putative pathway has been proposed with L-serine as the primary precursor.[1] This pathway is analogous to the formation of other pyrazines from amino acid precursors.

The proposed pathway involves the following key steps:

-

Formation of Aminoacetaldehyde: The initial step is the conversion of L-serine to an α-aminocarbonyl intermediate, likely aminoacetaldehyde. This transformation can occur through several enzymatic reactions. One possibility is the action of an L-serine decarboxylase to produce ethanolamine, followed by oxidation by an amine oxidase.

-

Dimerization: Two molecules of the aminoacetaldehyde intermediate then undergo a condensation reaction to form a dihydropyrazine (B8608421) intermediate.

-

Oxidation: The final step is the oxidation of the dihydropyrazine to the stable aromatic 2-methylpyrazine. This oxidation may occur spontaneously in the presence of oxygen or could be enzyme-catalyzed.

It is important to note that while L-serine has been identified as a key precursor, the specific enzymes catalyzing each step in the biosynthesis of 2-methylpyrazine have not yet been definitively characterized.[1][2]

Pathway Diagram

Quantitative Data on 2-Methylpyrazine Production

Several studies have investigated the production of 2-methylpyrazine by various microorganisms, particularly Bacillus subtilis. The following table summarizes the quantitative data on 2-methylpyrazine production from selected studies.

| Microorganism Strain | Precursor(s) | Fermentation Conditions | 2-Methylpyrazine Concentration (µg/L) | Reference |

| Bacillus subtilis BcP4 | L-threonine and acetoin | Not specified | 690.0 ± 40.5 | [3] |

| Bacillus subtilis BcP1 | L-threonine and acetoin | Not specified | > 400 | [3] |

| Bacillus subtilis BcP21 | L-threonine and acetoin | Not specified | > 100 | [3] |

| Bacillus subtilis BcP31 | L-threonine and acetoin | Not specified | > 100 | [3] |

Experimental Protocols

Microbial Fermentation for 2-Methylpyrazine Production

This protocol is a representative method for the production of 2-methylpyrazine using Bacillus subtilis.

Materials:

-

Bacillus subtilis strain (e.g., BcP4)

-

Luria-Bertani (LB) broth

-

Precursor solution (e.g., L-serine, sterile)

-

Incubator shaker

-

Sterile culture flasks

Procedure:

-

Inoculate a single colony of Bacillus subtilis into 10 mL of LB broth.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Use the overnight culture to inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) to an initial OD600 of 0.1.

-

Incubate at 37°C with shaking at 200 rpm until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

-

Add the sterile precursor solution (L-serine) to a final concentration of 1-10 g/L.

-

Continue incubation for 24-72 hours.

-

Harvest the culture broth for extraction and analysis of 2-methylpyrazine.

Extraction and Quantification of 2-Methylpyrazine by GC-MS

This protocol describes a general method for the extraction and analysis of 2-methylpyrazine from a microbial culture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Microbial culture broth

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Separatory funnel

-

Rotary evaporator

-

Vials for GC-MS analysis

Procedure:

-

Extraction:

-

To 50 mL of the microbial culture broth, add 50 mL of DCM in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the lower organic layer.

-

Repeat the extraction of the aqueous layer two more times with 50 mL of DCM each.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a temperature below 40°C.

-

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of 2-methylpyrazine.

-

Quantify the amount of 2-methylpyrazine in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflow Diagram

References

- 1. l-Serine is the Direct Precursor for the Pyrazine Ring Construction in the Biosynthesis of 3-Isobutyl-2-Methoxypyrazine in Bell Pepper Fruits (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

The Sensory Profile of 2-Methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrazine (CAS No. 109-08-0) is a volatile, heterocyclic aromatic compound that plays a significant role in the flavor and aroma of a wide variety of thermally processed foods and beverages.[1][2] As a member of the pyrazine (B50134) family, it is a key product of the Maillard reaction, contributing characteristic roasted, nutty, and cocoa-like notes to products such as coffee, chocolate, peanuts, and baked goods.[1][2] Its potent and distinctive sensory characteristics make it a subject of great interest in the fields of food science, flavor chemistry, and sensory neuroscience. This technical guide provides an in-depth overview of the sensory properties of 2-methylpyrazine, including its odor and taste profiles, quantitative sensory data, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its perception.

Sensory Characteristics

2-Methylpyrazine is characterized by a complex and potent aroma and taste profile. Its sensory attributes are highly dependent on its concentration and the matrix in which it is present.

Odor Profile

The odor of 2-methylpyrazine is predominantly described as nutty, roasted, and cocoa-like .[2][3][4] At different concentrations, it can also evoke perceptions of roasted peanuts, popcorn, and chocolate.[2][5] Some descriptions also include earthy and musty undertones.[5]

Taste Profile

The taste of 2-methylpyrazine is closely aligned with its aroma, contributing to the overall flavor perception. It is generally described as having a nutty and roasted taste.

Quantitative Sensory Data

The sensory impact of a flavor compound is determined by its concentration relative to its detection and recognition thresholds. The following table summarizes the available quantitative data for 2-methylpyrazine.

| Parameter | Medium | Value | Reference |

| Odor Detection Threshold | Water | 60,000 ppb (60 ppm) |

Experimental Protocols for Sensory Evaluation

The sensory characteristics of 2-methylpyrazine are determined using standardized sensory evaluation techniques, often in combination with analytical methods.

Determination of Odor Threshold

The odor threshold of 2-methylpyrazine can be determined using a three-alternative forced-choice (3-AFC) method.[6]

Objective: To determine the lowest concentration of 2-methylpyrazine that is detectible by a sensory panel.

Materials:

-

2-Methylpyrazine stock solution of known concentration.

-

Odor-free water or other suitable solvent for dilution.

-

Glass sniffing jars with Teflon-lined caps.

-

Trained sensory panel (8-12 members).

Procedure:

-

Sample Preparation: A series of ascending concentrations of 2-methylpyrazine in the chosen solvent is prepared, typically with a dilution factor of 2 or 3.[6]

-

Presentation: In each trial, a panelist is presented with three samples in randomized order: two blanks (solvent only) and one containing a specific concentration of 2-methylpyrazine.[6]

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.[6]

-

Data Analysis: The group's best-estimate threshold is calculated as the geometric mean of the individual best-estimate thresholds.

Quantitative Descriptive Analysis (QDA)

QDA is used to develop a detailed sensory profile of 2-methylpyrazine.

Objective: To identify and quantify the characteristic aroma and flavor attributes of 2-methylpyrazine.

Materials:

-

Solutions of 2-methylpyrazine at various concentrations.

-

Reference standards for relevant aroma and flavor attributes (e.g., roasted nuts, cocoa powder).

-

Trained sensory panel (8-12 members).

-

Sensory evaluation software for data collection.

Procedure:

-

Lexicon Development: The sensory panel, through a series of training sessions, develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of 2-methylpyrazine.[6]

-

Intensity Rating: Panelists individually rate the intensity of each attribute for the 2-methylpyrazine samples on a continuous, unstructured line scale.[6]

-

Data Analysis: The intensity ratings are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to generate a quantitative sensory profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds.[1][7][8]

Objective: To separate and identify the specific odor-active compounds in a sample containing 2-methylpyrazine.

Experimental Workflow:

Methodology:

-

Sample Preparation: Volatile compounds, including 2-methylpyrazine, are extracted from the sample matrix using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE).[9]

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity.[10]

-

Detection: The effluent from the GC column is split. One portion goes to a mass spectrometer (MS) for chemical identification, while the other goes to a sniffing port where a trained panelist assesses the odor.[10]

-

Data Analysis: The data from the MS and the olfactometry port are combined to identify the compounds responsible for specific odors. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold to determine its contribution to the overall aroma.[1]

Signaling Pathways of Perception

The perception of 2-methylpyrazine involves both the olfactory (smell) and gustatory (taste) systems, which are mediated by specific receptors and intracellular signaling cascades.

Olfactory Perception

The nutty and roasted aroma of 2-methylpyrazine is primarily detected by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for alkylpyrazines, including 2-methylpyrazine.[11][12][13][14][15]

Olfactory Signaling Pathway:

Gustatory Perception (Bitter Taste)

While not as extensively studied as its aroma, 2-methylpyrazine can contribute to a bitter taste perception. The sensation of bitterness is mediated by a family of G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs).[5][16] Although a specific TAS2R for 2-methylpyrazine has not been definitively identified, the general signaling pathway for bitter taste is well-established.

Bitter Taste Signaling Pathway:

Conclusion

2-Methylpyrazine is a potent and multifaceted flavor compound with significant contributions to the sensory profiles of many common foods and beverages. Its characteristic nutty, roasted, and cocoa-like aroma and taste are well-documented. Understanding the quantitative sensory data, the experimental protocols for its evaluation, and the underlying biochemical signaling pathways is crucial for researchers, scientists, and professionals in the food, flavor, and pharmaceutical industries. Further research to deorphanize the specific bitter taste receptor(s) for 2-methylpyrazine and to explore its potential synergistic or masking effects with other flavor compounds will continue to be an active area of investigation.

References

- 1. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-methyl pyrazine, 109-08-0 [thegoodscentscompany.com]

- 5. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. imreblank.ch [imreblank.ch]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. aidic.it [aidic.it]

- 11. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemcom.be [chemcom.be]

- 13. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]

- 16. The Growing Complexity of Human Bitter Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Methylpyrazine and its Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide or whitepaper on the core.

Introduction

Pyrazine (B50134), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazine, including the foundational compound 2-methylpyrazine, have garnered significant attention due to a wide spectrum of biological activities, establishing them as promising candidates for the development of novel therapeutic agents.[1][2] These compounds are noted for their roles in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3] 2-Methylpyrazine itself is a key intermediate in the synthesis of pharmaceuticals, such as the first-line anti-tuberculosis drug pyrazinamide (B1679903).[4][5][6] This technical guide provides a comprehensive overview of the biological activities of 2-methylpyrazine and its derivatives, offering detailed quantitative data, experimental methodologies, and insights into their mechanisms of action for researchers, scientists, and professionals in drug discovery and development.

Anticancer Activity

Pyrazine derivatives have emerged as a prominent class of anticancer agents, with their mechanisms often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[1][7] A primary area of investigation is their function as kinase inhibitors, which are crucial for controlling cell proliferation, survival, and metastasis.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Derivative Class | Specific Compound/Series | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

| [8][9][10]triazolo[4,3-a]pyrazine | Compound 17l | c-Met, VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 µM | [11] |

| MCF-7 (Breast) | 1.05 ± 0.17 µM | [11] | |||

| HeLa (Cervical) | 1.28 ± 0.25 µM | [11] | |||

| Cinnamic acid-pyrazine hybrids | Compound 2 | HCV NS5B RdRp | - | 0.69 µM | [2] |

| Compound 3 | HCV NS5B RdRp | - | 1.2 µM | [2] | |

| Ligustrazine-chalcone hybrids | Compounds 55-60 | - | MDA-MB-231, MCF-7, A549, HepG-2 | 0.99 to 9.99 µM | [2] |

| Pyrazino[2,3-b]pyrazines | mTOR Inhibitors | mTOR, PI3K, DNA-PK | PC-3 (Prostate) | < 100 nM | [12] |

| Fused Pyrazole Derivatives | Compound 3 | EGFR | HEPG2 (Liver) | 0.06 µM | [13] |

| Compound 9 | VEGFR-2 | HEPG2 (Liver) | 0.22 µM | [13] | |

| Copper(II) Pyrazine Complex | Cu(L) Complex | - | Various | High activity and selectivity | [14] |

Mechanism of Action: Kinase Inhibition

A significant number of pyrazine derivatives exert their anticancer effects by targeting receptor tyrosine kinases such as c-Met and VEGFR-2.[11] The dual inhibition of these pathways can disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are fundamental for tumor growth, angiogenesis, and survival. The most promising compounds, such as 17l , have demonstrated the ability to induce cell cycle arrest in the G0/G1 phase and promote late-stage apoptosis in cancer cells.[11]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (methylthiazolyldiphenyl-tetrazolium bromide) test is a colorimetric assay used to evaluate the cytotoxic effects of compounds on cancer cell lines.[14]

-

Cell Culture: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazine derivatives (typically in DMSO, with a final concentration <0.5%) and incubated for a specified period (e.g., 48 hours).[14]

-

MTT Addition: MTT solution (e.g., 4.0 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[14]

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[14]

-

Data Acquisition: The absorbance of the solution is measured at 570 nm using a microplate spectrophotometer.

-

Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[14]

2. Western Blot Analysis for Intracellular Signaling This technique is used to verify the effect of a compound on specific proteins within a signaling pathway.[11]

-

Cell Lysis: Cancer cells, previously treated with the test compound, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated c-Met, Akt) and subsequently with a secondary antibody.

-

Detection: The protein bands are visualized using a detection reagent, and their intensity is quantified to determine changes in protein expression or phosphorylation status.

Antimicrobial Activity

Pyrazine derivatives exhibit broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi.[8][15] This activity is foundational to the clinical use of pyrazinamide for tuberculosis.[4]

Quantitative Data: Antimicrobial Activity

| Derivative | Target Microorganism | Activity Type | Concentration | Reference |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 72.89% Growth Inhibition | 335 µg/mL | [8] |

| 95.9% Growth Inhibition | 672 µg/mL | [8] | ||

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 79.87% Growth Inhibition | 672 µg/mL | [8] |

| 2,5-bis(1-methylethyl)-pyrazine | E. coli | Cell-wall & DNA damage | - | [16] |

| 5-Isobutyl-2,3-dimethylpyrazine | Meat-associated bacteria | 4-log reduction | - | [10] |

| Cinnamic acid-pyrazine hybrids | Xanthomonas oryzae (Xoo) | MIC | 6.72 µg/cm³ | [2] |

| Ralstonia solanacearum (Rs) | MIC | 9.29 µg/cm³ | [2] | |

| 5-Methylpyrazine-2-carbohydrazides | S. aureus, B. subtilis (Gram+) | Promising Activity | - | [17] |

| S. typhi, E. coli (Gram-) | Promising Activity | - | [17] |

Mechanism of Action

The antimicrobial mechanisms of pyrazine derivatives can vary. For instance, 2,5-bis(1-methylethyl)-pyrazine has been shown to induce a strong DNA damage response at high concentrations, while at lower concentrations, it primarily targets cell-wall integrity.[16] The activity of pyrazinamide against Mycobacterium tuberculosis is highly dependent on an acidic environment (pH 5-5.5), where it is converted to its active form, pyrazinoic acid.[4]

Experimental Protocol

1. Determination of Minimum Inhibitory Concentration (MIC) This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

-

Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared.

-

Serial Dilution: The pyrazine compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated significant anti-inflammatory effects, positioning them as potential treatments for inflammatory conditions.[2][3]

Mechanism of Action

The anti-inflammatory action of certain pyrazine derivatives involves the modulation of key signaling pathways. For example, aminopyrazine derivatives have been shown to inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which in turn suppresses the production of the pro-inflammatory cytokine TNFα in response to lipopolysaccharide (LPS) stimulation.[18]

Experimental Protocol

1. In Vivo Carrageenan-Induced Paw Edema Assay This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.[19]

-

Animal Model: Rats are typically used for this assay.

-

Compound Administration: The test compound (pyrazine derivative) or a standard drug (e.g., Indomethacin) is administered orally to the animals.[19]

-

Induction of Inflammation: After a set time (e.g., 30 minutes), a subplantar injection of 1% carrageenan suspension is administered into the right hind paw of the rat to induce acute inflammation.[19]

-

Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[19]

-

Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Neuroprotective Activity

Tetramethylpyrazine (TMP), a naturally occurring pyrazine, and its synthetic derivatives are potent neuroprotective agents with therapeutic potential for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[20][21][22]

Quantitative Data: Neuroprotective Activity

| Derivative | Model | Effect | Signaling Pathway | Reference |

| T-006 | Parkinson's Disease (MPTP, 6-OHDA) | Improves motor behavior, protects dopaminergic neurons | Akt/GSK3β, MEF2-PGC1α, BDNF/CREB | [21] |

| T-006 | Alzheimer's Disease | Rescues neuronal loss, prevents oxidative stress | - | [20] |

| TBN | Alzheimer's Disease | Reduces Aβ and tau pathology, enhances autophagy | AMPK/mTOR/ULK1 | [22][23] |

| TBN | Parkinson's Disease | Promotes α-synuclein degradation | PGC-1α/Nrf2, Ubiquitin-Proteasome System | [23] |

| TMP-phenolic acid hybrids | Neuroinflammation | Downregulates NF-κB and COX-2 | TLR4/NF-κB | [22] |

Mechanism of Action

The neuroprotective effects of TMP derivatives are multifaceted, involving the activation of several critical cell survival and regenerative pathways. The derivative T-006 has been shown to restore mitochondrial function and biogenesis by activating the PGC1α pathway via Akt/GSK3β signaling.[21][22] It also promotes adult neurogenesis by activating brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB).[21] Another derivative, TBN, provides robust protection by activating antioxidant responses through the Nrf2/HO-1 axis and enhancing the clearance of toxic protein aggregates via autophagy.[22][23]

Conclusion

2-Methylpyrazine and its derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad range of biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores the potential of the pyrazine scaffold in developing next-generation therapeutics. The ability to modify the core pyrazine structure allows for the fine-tuning of pharmacological properties and the development of agents with multi-target capabilities. Continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will be crucial in unlocking the full therapeutic potential of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijddr.in [ijddr.in]

- 18. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylpyrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Volatile Organic Compound 2-Methylpyrazine

Abstract

2-Methylpyrazine (CAS 109-08-0) is a volatile organic compound of significant interest across various scientific disciplines due to its distinct sensory properties and versatile chemical nature.[1][2] It is a key component of the characteristic aroma of many roasted and cooked foods, such as coffee, peanuts, and baked goods, and is also utilized as a flavoring agent in the food and beverage industry.[3][4] Beyond its role in flavor chemistry, 2-methylpyrazine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5] This technical guide provides a comprehensive overview of 2-methylpyrazine, including its chemical and physical properties, natural occurrence, and biosynthesis. Detailed experimental protocols for its analysis and visualization of key biological pathways are also presented to support researchers and professionals in drug development and related fields.

Chemical and Physical Properties

2-Methylpyrazine is a heterocyclic aromatic organic compound with a pyrazine (B50134) ring substituted with a methyl group.[6] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [6] |

| Molecular Weight | 94.11 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Nutty, roasted, cocoa-like | [7] |

| Boiling Point | 135 °C at 761 mmHg | [8] |

| Melting Point | -29 °C | [8] |

| Density | 1.03 g/mL at 25 °C | [8] |

| Solubility in Water | Fully miscible | [9] |

| logP | 0.21 | [6] |

| Refractive Index | 1.504 at 20 °C | [8] |

Natural Occurrence and Biosynthesis

2-Methylpyrazine is a naturally occurring compound found in a wide array of thermally processed foods.[10] Its formation is primarily attributed to the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of 2-methylpyrazine in cooked and roasted foods.[11][12] The reaction involves a complex series of steps, including the condensation of an amino group with a carbonyl group, followed by rearrangements, degradations, and polymerizations.[13] Specifically, the formation of 2-methylpyrazine can occur through the reaction of glucose with amino acids like glutamine.[4]

Figure 1: Simplified Maillard reaction pathway leading to 2-Methylpyrazine formation.

Microbial Biosynthesis

Certain microorganisms, particularly species of Bacillus, are known to produce 2-methylpyrazine.[7][14] In Bacillus subtilis, the biosynthesis of alkylpyrazines, including 2-methylpyrazine, often involves the amino acid L-threonine as a key precursor.[8][15] The enzymatic conversion of L-threonine to aminoacetone is a critical step, catalyzed by L-threonine-3-dehydrogenase.[8][9] Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine.[8][16] The formation of 2-methylpyrazine is also proposed to occur through related pathways involving intermediates from amino acid metabolism.

Figure 2: Biosynthesis pathway of pyrazines in Bacillus subtilis.

Applications

Food and Flavor Industry

Due to its potent nutty and roasted aroma, 2-methylpyrazine is widely used as a flavoring agent in a variety of food products, including baked goods, snacks, beverages, and sauces.[1][2] It enhances the sensory profile of products, providing a more authentic and appealing taste.

Pharmaceutical and Agrochemical Synthesis

2-Methylpyrazine serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][5] Its heterocyclic structure makes it a versatile intermediate for creating more complex molecules with desired biological activities.

Role as a Signaling Molecule

2-Methylpyrazine functions as a semiochemical, a chemical substance that carries a message, in various biological systems, particularly in insects.[2] It can act as an attractant, influencing behaviors such as foraging and mating.[17][18][19][20][21]

Insect Olfactory Signaling

Insects detect volatile compounds like 2-methylpyrazine through olfactory receptor neurons (ORNs) located in their antennae and maxillary palps.[22] The binding of an odorant to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade.[10][14] This leads to the depolarization of the ORN and the generation of an action potential, which is then transmitted to the brain for processing.[11]

Figure 3: Generalized insect olfactory signal transduction pathway.

Bacterial Quorum Sensing

While the direct role of 2-methylpyrazine in bacterial quorum sensing is not as well-defined as other pyrazine derivatives like 3,5-dimethyl-pyrazin-2-ol (DPO), pyrazines, in general, are recognized as signaling molecules in bacterial communication.[23][24][25][26][27] Quorum sensing allows bacteria to coordinate gene expression in response to population density. In Vibrio cholerae, the DPO autoinducer binds to the VqmA receptor, a transcriptional regulator, to control biofilm formation and virulence.[9][13][28][29][30]

Figure 4: General mechanism of pyrazine-mediated bacterial quorum sensing.

Experimental Protocols

Accurate detection and quantification of 2-methylpyrazine are crucial for research and quality control. The following are detailed protocols for its analysis in food matrices.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for 2-Methylpyrazine in Roasted Coffee

This protocol is suitable for the extraction and analysis of volatile 2-methylpyrazine from a solid food matrix like roasted coffee.[6][31][32][33]

Materials:

-

Roasted coffee beans, finely ground

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heating block or water bath with agitator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh 0.5 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Equilibration: Seal the vial and place it in a heating block at 50°C for 10 minutes with agitation (500 rpm) to allow volatiles to equilibrate in the headspace.

-